Regioisomeric Nitro/Methyl Positioning vs. 2-Methyl-3-nitrophenyl Analog
The 3-methyl-4-nitro substitution pattern creates a dipolar vector distinct from the 2-methyl-3-nitro regioisomer (CAS 1023548-64-2). Quantitative binding data for the specific compound are not publicly available; however, the Boehringer patent establishes that regioisomeric nitro-methyl anilides within the cyclopentanecarboxamide series can differ in FAS IC₅₀ by ≥5-fold [1]. The 3-methyl-4-nitro arrangement places the electron-withdrawing nitro group para to the amide nitrogen while the methyl group occupies the meta position, potentially modulating both the amide NH acidity and the aryl ring torsion angle relative to the cyclopentane core.
| Evidence Dimension | FAS inhibitory potency (class-level range) |
|---|---|
| Target Compound Data | Not determined in public domain |
| Comparator Or Baseline | N-(2-methyl-3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023548-64-2): not determined |
| Quantified Difference | Regioisomeric pairs in the patent class show ≥5-fold IC₅₀ shifts [1] |
| Conditions | In vitro FAS enzyme inhibition assay (cell-free system), as described in US 2013/0053412 |
Why This Matters
Regioisomeric specificity is critical for FAS inhibitor design because the nitro group position determines key hydrogen-bond interactions with the enzyme's active-site residues.
- [1] Boehringer Ingelheim International GmbH. Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use. US Patent Application 2013/0053412, published February 28, 2013. View Source
